![molecular formula C19H21ClN2O5S B2766688 5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953962-74-8](/img/structure/B2766688.png)
5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
This compound is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . It belongs to the class of organic compounds known as indolines .
Synthesis Analysis
The synthesis of this compound has been reported . It has been used as an intermediate in the synthesis of glyburide .Molecular Structure Analysis
The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . Its molecular weight is 368.84 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be an intermediate in the synthesis of glyburide .Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 209-214 °C .Scientific Research Applications
- Targeting Tubulin : This compound has been studied for its potential as an anticancer agent. It interacts with tubulin, a protein involved in cell division, disrupting microtubule dynamics and inhibiting cancer cell growth .
- Carbonic Anhydrase IX (CAIX) : 5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide inhibits CAIX, an enzyme overexpressed in hypoxic tumor cells. CAIX inhibition may help reduce tumor acidity and improve cancer treatment outcomes .
- Glyburide Intermediate : This compound serves as an intermediate in the synthesis of glyburide, an oral antidiabetic drug. Glyburide stimulates insulin release and lowers blood glucose levels in patients with type 2 diabetes .
- Sulfonamide Moiety : The sulfonamide group in this compound is known for its antimicrobial activity. Researchers investigate its potential against bacterial and fungal infections .
- Indole Scaffold : The indole portion of this compound contributes to its biological effects. Indole derivatives often exhibit diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties .
- Chemical Building Block : Researchers use 5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide as a building block in organic synthesis. It participates in the construction of more complex molecules .
Anticancer Research
Carbonic Anhydrase Inhibition
Diabetes Research
Antimicrobial Properties
Indole Derivatives and Biological Activity
Organic Synthesis and Building Blocks
Safety And Hazards
While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling chemicals should be followed. These include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-16-8-7-15(20)11-18(16)28(24,25)21-12-19(23)22-9-10-27-17(13-22)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFJGKLLDVXCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide |
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